4-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]butanamide
CAS No.: 899914-80-8
Cat. No.: VC11900062
Molecular Formula: C27H28N4O6
Molecular Weight: 504.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899914-80-8 |
|---|---|
| Molecular Formula | C27H28N4O6 |
| Molecular Weight | 504.5 g/mol |
| IUPAC Name | 4-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]butanamide |
| Standard InChI | InChI=1S/C27H28N4O6/c1-36-23-12-5-2-8-19(23)16-28-24(32)13-6-14-30-26(34)21-10-3-4-11-22(21)31(27(30)35)18-25(33)29-17-20-9-7-15-37-20/h2-5,7-12,15H,6,13-14,16-18H2,1H3,(H,28,32)(H,29,33) |
| Standard InChI Key | DOHTVSOWCAWSQX-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4 |
| Canonical SMILES | COC1=CC=CC=C1CNC(=O)CCCN2C(=O)C3=CC=CC=C3N(C2=O)CC(=O)NCC4=CC=CO4 |
Introduction
Structural Features
-
Tetrahydroquinazoline Core: This moiety is known for its presence in various biologically active compounds, often contributing to therapeutic properties such as anti-inflammatory or anticancer activities.
-
Furan Ring: Furan rings are common in natural products and pharmaceuticals, providing unique chemical and biological properties.
-
Butanamide Moiety: This part of the molecule can influence solubility and interaction with biological targets.
Biological Activity and Potential Applications
Compounds with tetrahydroquinazoline and furan moieties have been explored for various biological activities, including enzyme inhibition and receptor binding. Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to study these interactions.
Comparison with Similar Compounds
Research Findings and Future Directions
While specific research findings on 4-[1-({[(furan-2-yl)methyl]carbamoyl}methyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl]-N-[(2-methoxyphenyl)methyl]butanamide are not available, compounds with similar structures have shown promise in various therapeutic areas. Future studies should focus on synthesizing this compound and evaluating its biological activity using advanced biochemical techniques.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume